molecular formula C18H16INO4 B8354606 2-benzyl 5-methyl 6-iodo-1,3-dihydro-2H-isoindole-2,5-dicarboxylate

2-benzyl 5-methyl 6-iodo-1,3-dihydro-2H-isoindole-2,5-dicarboxylate

Cat. No. B8354606
M. Wt: 437.2 g/mol
InChI Key: HJYDQPPZKBGSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910592B2

Procedure details

To a solution of 2-benzyl 5-methyl 6-iodo-1,3-dihydro-2H-isoindole-2,5-dicarboxylate (104 mg, 0.238 mmol) in THF (5 mL) at −78° C. under N2, was added dropwise 1N Super Hydride in THF (476 uL, 0.476 mmol). The mixture was stirred at −78° C. for 2 h. The reaction mixture was quenched with 1N HCl. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to provide benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate. LCMS calc.=432.0; found=431.9 (M+Na)+. 1H NMR (500 MHz, CDCl3): δ 7.76-7.70 (2 s, 1H); 7.45-7.35 (m, 6H); 5.24 (s, 2H); 4.76-4.67 (m, 4H); 2.18 (br s, 1H).
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
476 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][N:7]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:8]2)=[CH:4][C:3]=1[C:21](OC)=[O:22].[Li+].[B-](CC)(CC)CC>C1COCC1>[OH:22][CH2:21][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[I:1])[CH2:8][N:7]([C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12])[CH2:6]2 |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
IC1=C(C=C2CN(CC2=C1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
476 μL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C2CN(CC2=CC1I)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.